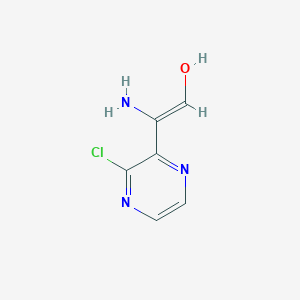
2-(2-氨基丁-2-基)-6-叔丁基-3,4-二氢嘧啶-4-酮盐酸盐
科学研究应用
1. 对映体纯 β-氨基酸的合成
- 该化合物已用于对映体选择性合成 β-氨基酸。例如,Juaristi 和 Escalante (1993) 证明了其在制备 2-甲基-和 2-苄基-3(S)-氨基丁酸的立体异构体中的用途,展示了其在生产对映体纯氨基酸中的效用(Juaristi & Escalante, 1993)。
2. 晶体学中的结构研究
- Didierjean 等人(2004 年)进行了 X 射线研究,揭示了相关化合物的结构细节。他们的研究有助于理解晶体结构中的分子堆积和氢键(Didierjean 等人,2004 年)。
3. 组胺 H4 受体配体研究
- Altenbach 等人(2008 年)合成了一系列 2-氨基嘧啶,包括所讨论化合物的衍生物,作为组胺 H4 受体的配体。他们的工作涉及优化效力和探索这些化合物的抗炎和抗伤害感受潜力(Altenbach 等人,2008 年)。
4. 抗分枝杆菌活性研究
- Moreth 等人(2014 年)合成了该化合物的衍生物,并测试了它们对结核分枝杆菌的活性,突出了游离氨基和磺酰胺部分对生物活性的重要性(Moreth 等人,2014 年)。
5. 新型杂环化合物的合成
- Kanno 等人(1991 年)和 Časar(2008 年)等研究人员在合成新型杂环化合物中使用了类似的结构,为新的合成方法的开发和功能化杂环的探索做出了贡献(Kanno 等人,1991 年),(Časar,2008 年)。
6. 抗艾滋病研究
- Brzozowski 和 Sa̧czewski(2007 年)研究了该化合物的衍生物的潜在抗艾滋病活性,证明了其在开发新的治疗剂中的应用(Brzozowski & Sa̧czewski,2007 年)。
7. 荧光和生物学研究
- Guggilapu 等人(2016 年)合成了用于荧光研究和生物学评估的衍生物,展示了该化合物在生物活性材料开发中的多功能性(Guggilapu 等人,2016 年)。
未来方向
属性
IUPAC Name |
2-(2-aminobutan-2-yl)-4-tert-butyl-1H-pyrimidin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O.ClH/c1-6-12(5,13)10-14-8(11(2,3)4)7-9(16)15-10;/h7H,6,13H2,1-5H3,(H,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVSRSOTWLVSDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC(=CC(=O)N1)C(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




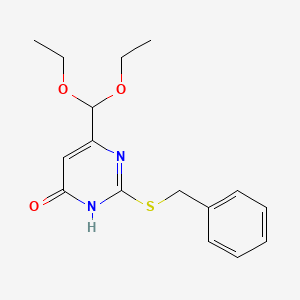
![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-isopropylpyrimidin-4(3H)-one](/img/structure/B1384436.png)
![2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B1384439.png)
![3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384441.png)

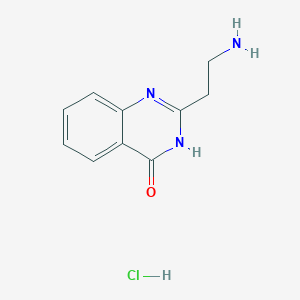
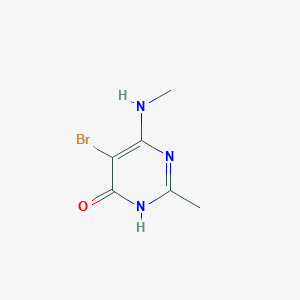
![7-Bromo-1,5-dihydro-4H-pyrrolo[3,2-D]pyrimidin-4-one](/img/structure/B1384445.png)
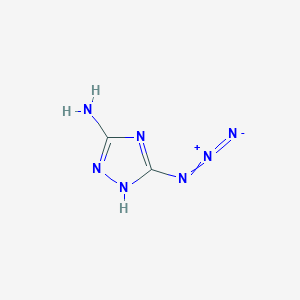
![7-Amino-2-(trifluoromethyl)-8-hydro-1,2,4-triazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1384449.png)
![4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384450.png)

